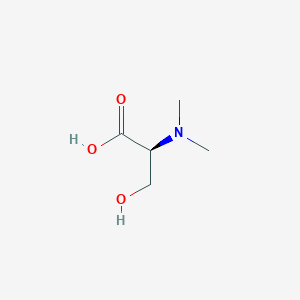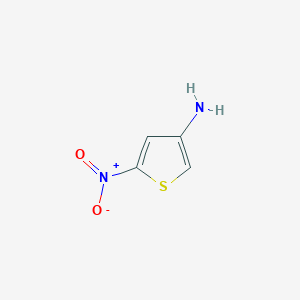
2-(Dimethylphosphoryl)isonicotinic acid
Descripción general
Descripción
2-(Dimethylphosphoryl)isonicotinic acid is a useful research compound. Its molecular formula is C8H10NO3P and its molecular weight is 199.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescence Properties : A study by Yuan and Liu (2005) on a new silver(I) dimer with isonicotinic acid demonstrates excellent fluorescence properties, suggesting potential applications in microsecond diffusion and membrane dynamics studies (Yuan & Liu, 2005).
Carcinogenic Studies : Research by Tóth (1972) found that while 1,2-dimethylhydrazine dihydrochloride is carcinogenic in golden hamsters, isonicotinic acid showed no significant carcinogenic action, indicating its relative safety in certain biological contexts (Tóth, 1972).
Chemical Complexes Preparation : Sandhu and Boparoy (1992) prepared new complexes of isonicotinic acid and its N-oxide with diorganotin(IV) oxides, noting varying soluble properties which could be relevant in various chemical applications (Sandhu & Boparoy, 1992).
Biological Activity in Tuberculosis Treatment : Seydel et al. (1976) emphasized the importance of the reactivity of the pyridine nitrogen atom in 2-substituted isonicotinic acid hydrazides for their biological activity, particularly in the treatment of tuberculosis (Seydel et al., 1976).
Blood Coagulation Inhibition : Isonicotinic acid hydrazide was found by Lorand and Jacobsen (1967) to be an effective inhibitor of fibrin crosslinking, impacting blood coagulation without affecting clotting time or gel formation (Lorand & Jacobsen, 1967).
Supramolecular Inclusion Compounds : A study by Sekiya and Nishikiori (2001) presented a novel strategy for synthesizing supramolecular inclusion compounds using isonicotinic acid, combining dimer formation and coordination bonding (Sekiya & Nishikiori, 2001).
Propiedades
IUPAC Name |
2-dimethylphosphorylpyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO3P/c1-13(2,12)7-5-6(8(10)11)3-4-9-7/h3-5H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIFWMNGTOFCGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=NC=CC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[5-Bromo-2-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B8137571.png)

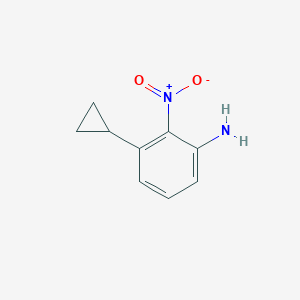
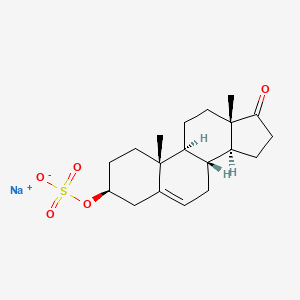


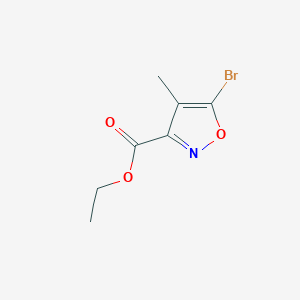

![2-[4-Fluoro-2-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8137628.png)
